molecular formula C8H8N2OS B2463225 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 57663-05-5

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B2463225
CAS RN: 57663-05-5
M. Wt: 180.23
InChI Key: KJWULASGLHQJBX-UHFFFAOYSA-N
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Description

The compound “6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a methyl group at the 6-position, a methylthio group at the 4-position, and a carbonitrile group at the 3-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with the appropriate reagents to introduce the methyl, methylthio, and carbonitrile groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atom in the pyridine ring, along with the various substituents, would have a significant impact on the compound’s shape and electronic properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The methylthio and carbonitrile groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting and boiling points, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antibacterial Activity

Pyranoquinolines, including our compound of interest, have been synthesized and evaluated for their antibacterial properties. Specifically, derivatives containing triazole and thiazolidine moieties demonstrated promising activity against both Gram-positive bacteria (such as S. aureus) and Gram-negative bacteria (including S. typhi and E. coli) . These findings suggest potential applications in combating bacterial infections.

Antiviral Properties

Previous studies have indicated that pyranoquinolines possess antiviral activity . Although more research is needed, this property could be relevant in the context of viral infections.

Antiallergic Effects

Pyranoquinolines have been associated with antiallergic properties . Investigating their impact on allergic reactions could provide valuable insights.

Asthma Treatment

Nonsteroidal compounds like pyranoquinolines, including our compound, have been used against asthma . Further studies may reveal their efficacy in managing respiratory conditions.

H1-Antihistamine and CNS Depressant Agents

Pyranoquinolines and their derivatives have been employed as H1-antihistamines and central nervous system (CNS) depressants in cell storage preparations . These applications underscore their potential in pharmacology.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could involve further studies to better understand its properties and potential applications. This could include testing its biological activity, studying its reactivity under various conditions, and developing new methods for its synthesis .

properties

IUPAC Name

6-methyl-4-methylsulfanyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWULASGLHQJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile

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